N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O/c13-12(14,15)8-3-4-9-17-18-10(19(9)6-8)5-16-11(20)7-1-2-7/h7-8H,1-6H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANCTYPBYSIXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation involves multistep synthesis. Initially, the triazolopyridine core is assembled, typically starting with 2-aminopyridine undergoing cyclization with azides in the presence of a copper catalyst.
Industrial Production Methods: On an industrial scale, continuous-flow synthesis could be used, where starting materials are fed into a reactor under controlled conditions, ensuring higher yield and purity.
Types of Reactions
Oxidation: Can form N-oxides.
Reduction: Can reduce to respective amines using lithium aluminium hydride.
Substitution: Halogen exchange reactions using reagents like n-butyllithium.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide.
Reduction: Lithium aluminium hydride.
Substitution: N-butyllithium.
Major Products Formed
Oxides, amines, and substituted derivatives.
Scientific Research Applications
Chemistry: Used as intermediates in synthetic organic chemistry for further derivatization.
Biology: Can be conjugated to biomolecules for imaging studies.
Medicine: Potential therapeutic agent for a variety of ailments due to its unique structure, targeting various receptors or enzymes.
Industry: Used in developing new materials with specific properties, such as coatings or polymers.
Mechanism of Action
Acts by binding to specific molecular targets, such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances lipophilicity, increasing membrane permeability.
Comparison with Similar Compounds
Triazolopyridine Derivatives: Share similar core but differ in functional groups, affecting their pharmacological profile.
Cyclopropanecarboxamide Derivatives: Have similar amide group, but different cores, influencing their target specificity.
List of Similar Compounds
N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}cyclopropanecarboxamide
N-{[6-(trifluoromethyl)-1,2,4-triazol-3-yl]methyl}cyclopropanecarboxamide
Biological Activity
N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
This compound exhibits biological activity primarily through its interaction with nuclear receptors and modulation of inflammatory pathways. Notably, it has been identified as a potent inhibitor of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), which plays a crucial role in the regulation of cytokine production related to autoimmune diseases such as psoriasis.
In Vitro Studies
A study demonstrated that derivatives of triazolopyridine compounds exhibit strong RORγt inhibitory activity. The compound showed an IC value of 130 nM for inhibiting IL-17A production in human whole blood assays. This indicates a robust dose-dependent response that could be beneficial in treating inflammatory conditions.
| Compound | IC (nM) | Activity |
|---|---|---|
| This compound | 130 | IL-17A inhibition |
| 6-methyl derivative | 41 | RORγt inhibition |
In Vivo Studies
In vivo experiments using a mouse model demonstrated that the compound significantly inhibited IL-17A production in a dose-dependent manner when administered prior to cytokine induction. This suggests potential therapeutic applications for conditions characterized by excessive IL-17A signaling.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were assessed in various studies:
| Parameter | Value |
|---|---|
| Human Liver Microsome Stability | CL: 0.010 mL min mg |
| Plasma Protein Binding | 77.3% |
These metrics indicate favorable stability and bioavailability characteristics for further development as a therapeutic agent.
Case Studies and Research Findings
Recent literature highlights the effectiveness of triazolopyridine derivatives in modulating immune responses. A significant finding was that compounds structurally similar to this compound showed promising results in reducing inflammatory markers in preclinical models.
Summary of Key Findings
- RORγt Inhibition : The compound effectively inhibits RORγt with an IC value indicating strong activity.
- IL-17A Suppression : Demonstrated significant suppression of IL-17A in both in vitro and in vivo models.
- Pharmacokinetics : Favorable stability and low plasma protein binding suggest good bioavailability.
Q & A
Q. What are the key synthetic strategies for synthesizing this compound and its derivatives?
The synthesis typically involves multi-step reactions, including cyclopropane carboxamide coupling to the triazolo[4,3-a]pyridine core. A common approach is:
- Step 1 : Formation of the triazolo[4,3-a]pyridine scaffold via cyclization of substituted hydrazines with carbonyl intermediates under acidic conditions.
- Step 2 : Alkylation or nucleophilic substitution to introduce the trifluoromethyl group at the 6-position of the pyridine ring.
- Step 3 : Coupling the cyclopropanecarboxamide moiety using reagents like HBTU or EDCI in polar aprotic solvents (e.g., DMF) with a base (e.g., i-PrNEt) . Example: Similar compounds (e.g., trifluoromethyl-substituted triazolopyridines) were synthesized with yields of 65–85% using Pd-catalyzed cross-coupling reactions .
Q. How is structural confirmation performed for this compound?
Structural integrity is confirmed via:
- 1H/13C NMR : Key peaks include the cyclopropane protons (δ 0.8–1.2 ppm), trifluoromethyl group (δ ~120 ppm in 13C), and triazole ring protons (δ 7.5–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
- HPLC : Purity ≥95% is validated using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : DMF or DMSO enhances solubility of polar intermediates, while THF is preferred for moisture-sensitive steps.
- Catalysts : Pd(PPh3)4 or CuI improves coupling efficiency for trifluoromethyl introduction (yield increase from 50% to 78% in model systems) .
- Temperature : Lower temperatures (0–25°C) reduce side reactions during cyclopropane coupling.
- Workup : Silica gel chromatography (hexane/EtOAc) removes unreacted starting materials, achieving >90% purity .
Q. How do researchers resolve discrepancies between computational and experimental pharmacokinetic data?
Discrepancies in parameters like logP or solubility are addressed by:
- Experimental Validation : Shake-flask method for logP measurement vs. SwissADME predictions (e.g., experimental logP = 2.8 vs. predicted 3.2). Adjustments are made using substituent-specific correction factors .
- MD Simulations : Molecular dynamics (e.g., GROMACS) identifies conformational changes affecting membrane permeability. Example: For a related triazolopyridine, MD simulations revealed that trifluoromethyl groups enhance lipid bilayer penetration, aligning with improved Caco-2 permeability data .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
SAR focuses on:
- Trifluoromethyl Position : Moving the CF3 group from the 6- to 8-position reduces target binding affinity by 40% (IC50 shift from 12 nM to 20 nM) .
- Cyclopropane Modifications : Replacing cyclopropane with spirocyclic rings increases metabolic stability (t1/2 from 2.1 h to 4.7 h in microsomal assays) .
- Triazole Substitutions : Adding electron-withdrawing groups (e.g., Cl) at the 3-position enhances kinase inhibition (Ki = 8 nM vs. 35 nM for unsubstituted analogs) .
Methodological Challenges
Q. What safety considerations are critical during synthesis?
- Hazard Mitigation : Use fume hoods for reactions involving volatile trifluoromethyl intermediates (e.g., CF3I).
- Waste Disposal : Halogenated byproducts (e.g., Cl⁻ from dichlorophenyl precursors) require neutralization before disposal .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to the compound’s potential irritancy (GHS Category 2) .
Q. How do computational tools aid in drug-likeness assessment?
- SwissADME Predictions : Parameters like topological polar surface area (TPSA <90 Ų) and Lipinski’s Rule of Five violations are calculated.
- Contradictions : A predicted high solubility (SwissADME) but low experimental solubility (e.g., 0.1 mg/mL in PBS) may arise from crystallinity issues. Solutions include salt formation (e.g., sodium or hydrochloride salts improve solubility by 5×) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
